molecular formula C10H16O3 B1448548 3-Ethoxy-7-oxaspiro[3.5]nonan-1-one CAS No. 1803597-90-1

3-Ethoxy-7-oxaspiro[3.5]nonan-1-one

Cat. No.: B1448548
CAS No.: 1803597-90-1
M. Wt: 184.23 g/mol
InChI Key: KRWGQWBVVYSVRH-UHFFFAOYSA-N
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Description

3-Ethoxy-7-oxaspiro[3.5]nonan-1-one is a bicyclic compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound belongs to the class of spiroketals, which are characterized by two or more rings sharing a single atom.

Mechanism of Action

The mechanism of action of 3-Ethoxy-7-oxaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Biological Activity

3-Ethoxy-7-oxaspiro[3.5]nonan-1-one is a bicyclic compound characterized by its unique spirocyclic structure, which includes an ethoxy group and a ketone functional group. Its molecular formula is C10_{10}H16_{16}O3_3, with a molecular weight of approximately 184.23 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves the reaction between 1,6-dioxaspiro[4.4]nonane and ethyl iodide, facilitated by a strong base like sodium hydride under anhydrous conditions. The resultant mixture is purified through methods such as column chromatography to isolate the desired product .

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate.
  • Reduction : Reduction reactions yield alcohol derivatives when treated with hydrogen gas in the presence of a palladium catalyst.
  • Substitution : Nucleophilic substitution at the ethoxy group can lead to various ether derivatives .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes. This interaction can influence various biochemical pathways within cells, making it a candidate for further pharmacological studies .

Potential Applications

Research indicates that this compound may exhibit:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Antifungal Activity : Investigation into its efficacy against fungal pathogens is ongoing.
  • Pharmaceutical Intermediate : Its structural features make it a valuable building block in drug development processes .

Case Studies and Research Findings

Recent studies have explored the biological implications of similar compounds, providing insights into the potential applications of this compound:

Table 1: Comparative Biological Activity of Related Compounds

Compound NameActivity TypeKey Findings
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneAntitumorEffective against KRAS G12C mutation in solid tumors; demonstrated dose-dependent efficacy in xenograft models .
6-Oxaspiro[3.5]nonan-9-oneAntimicrobialShowed significant activity against various bacterial strains .
4-Ethylspiro[3.5]nonaneCytotoxicityExhibited selective cytotoxicity against tumor cell lines .

These findings highlight the biological relevance of compounds with structural similarities to this compound, suggesting that further exploration could yield significant therapeutic benefits.

Properties

IUPAC Name

1-ethoxy-7-oxaspiro[3.5]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWGQWBVVYSVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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